2-Amino-6-carbethoxypyridine hydrochloride
Overview
Description
2-Amino-6-carbethoxypyridine hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its versatility and reactivity, making it a valuable reagent in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-carbethoxypyridine hydrochloride typically involves the reaction of 2-chloro-6-carbethoxypyridine with ammonia. The reaction is usually carried out in an aqueous or alcoholic solution, with the temperature and pressure conditions optimized to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes. The process involves large reactors and controlled conditions to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-carbethoxypyridine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides and alkyl groups.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can produce amines and other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted pyridine derivatives.
Scientific Research Applications
2-Amino-6-carbethoxypyridine hydrochloride is widely used in scientific research due to its reactivity and versatility. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it serves as a building block in the construction of complex molecules and is used in the development of new chemical processes and materials.
Mechanism of Action
The mechanism by which 2-Amino-6-carbethoxypyridine hydrochloride exerts its effects depends on the specific application. In pharmaceutical research, it may act as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The molecular targets and pathways involved vary depending on the biological system and the specific reactions it undergoes.
Comparison with Similar Compounds
2-Amino-6-carbethoxypyridine hydrochloride is similar to other pyridine derivatives, such as 2-Amino-6-methylpyridine and 2-Amino-6-ethoxypyridine. it is unique in its reactivity and the specific applications it enables. The presence of the carbethoxy group on the pyridine ring distinguishes it from other compounds and contributes to its distinct chemical properties.
Conclusion
This compound is a versatile and valuable compound with a wide range of applications in scientific research and industry. Its unique reactivity and the ability to undergo various chemical reactions make it an essential reagent in the synthesis of complex molecules and the development of new chemical processes.
Properties
IUPAC Name |
ethyl 6-aminopyridine-2-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-2-12-8(11)6-4-3-5-7(9)10-6;/h3-5H,2H2,1H3,(H2,9,10);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXKJNYFTRVYAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CC=C1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247100-92-1 | |
Record name | ethyl 6-aminopyridine-2-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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